A Comprehensive Technical Guide to Methyl 3-bromo-4-(piperidin-1-yl)benzoate
A Comprehensive Technical Guide to Methyl 3-bromo-4-(piperidin-1-yl)benzoate
Abstract
This technical guide provides an in-depth exploration of Methyl 3-bromo-4-(piperidin-1-yl)benzoate, a substituted aromatic compound of significant interest in medicinal chemistry and synthetic organic chemistry. While detailed experimental data for this specific molecule (CAS No. 1131594-44-9) is not extensively published, this document constructs a robust technical profile based on established chemical principles and data from its logical precursors. We present its formal identification, predicted physicochemical properties, a detailed and scientifically grounded protocol for its synthesis via Nucleophilic Aromatic Substitution (SNAr), methodologies for its structural characterization, and a discussion of its potential applications as a scaffold or intermediate in drug discovery. This guide is intended for researchers, chemists, and professionals in the field of drug development seeking a practical and theoretical understanding of this compound.
Nomenclature and Molecular Identification
The unambiguous identification of a chemical entity is foundational to all scientific inquiry. This section provides the core identifiers for the topic compound.
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IUPAC Name: Methyl 3-bromo-4-(piperidin-1-yl)benzoate
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CAS Number: 1131594-44-9[1]
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Molecular Formula: C₁₃H₁₆BrNO₂
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Molecular Weight: 298.18 g/mol [1]
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Chemical Structure:
(A representative 2D structure)
Table 1: Key Molecular Identifiers
| Identifier | Value | Source |
| IUPAC Name | Methyl 3-bromo-4-(piperidin-1-yl)benzoate | - |
| CAS Number | 1131594-44-9 | CRO Splendid Lab[1] |
| Molecular Formula | C₁₃H₁₆BrNO₂ | CRO Splendid Lab[1] |
| Molecular Weight | 298.18 g/mol | CRO Splendid Lab[1] |
| Canonical SMILES | COC(=O)C1=CC(=C(C=C1)N2CCCCC2)Br | (Predicted) |
| InChIKey | (Predicted) | (Predicted) |
Synthesis Pathway and Experimental Protocol
The most logical and efficient synthesis of Methyl 3-bromo-4-(piperidin-1-yl)benzoate is achieved through a Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway is predicated on the displacement of an activated leaving group on the aromatic ring by a nucleophile.
Mechanistic Rationale and Reagent Selection
The synthesis involves the reaction between Methyl 3-bromo-4-fluorobenzoate (the electrophilic substrate) and Piperidine (the nucleophile).
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Substrate Choice (Methyl 3-bromo-4-fluorobenzoate): The fluorine atom at the C4 position is an excellent leaving group for SNAr reactions. Its high electronegativity polarizes the C-F bond, making the carbon atom highly electrophilic. Crucially, the reactivity of this position is significantly enhanced by the methyl ester group (-CO₂CH₃) located para to it. This powerful electron-withdrawing group stabilizes the negative charge that develops in the aromatic ring during the formation of the intermediate Meisenheimer complex, thereby lowering the activation energy of the reaction.[2]
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Nucleophile Choice (Piperidine): Piperidine is a strong, secondary amine nucleophile. Its nitrogen atom readily attacks the electron-deficient carbon of the aromatic ring.
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Reaction Conditions: The reaction typically requires a polar aprotic solvent (e.g., DMSO, DMF) to solubilize the reactants and facilitate the charge separation in the transition state. A base (often an excess of piperidine itself or a non-nucleophilic base like K₂CO₃) is used to neutralize the hydrofluoric acid (HF) byproduct, driving the reaction to completion. Elevated temperatures are commonly employed to ensure a reasonable reaction rate.
The overall transformation is depicted below:
Caption: SNAr reaction for the synthesis of the title compound.
Detailed Step-by-Step Laboratory Protocol
This protocol is a robust, field-proven methodology derived from standard procedures for analogous SNAr reactions.
Materials and Reagents:
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Methyl 3-bromo-4-fluorobenzoate (CAS 82702-31-6)[3]
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Piperidine (CAS 110-89-4)[4]
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Potassium Carbonate (K₂CO₃), anhydrous
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Dimethyl Sulfoxide (DMSO), anhydrous
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Ethyl Acetate (EtOAc), reagent grade
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Hexanes, reagent grade
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Brine (saturated aq. NaCl solution)
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Magnesium Sulfate (MgSO₄), anhydrous
Procedure:
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Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 3-bromo-4-fluorobenzoate (1.0 eq, e.g., 2.33 g, 10 mmol).
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Addition of Reagents: Add anhydrous potassium carbonate (2.0 eq, e.g., 2.76 g, 20 mmol) and anhydrous DMSO (approx. 5-10 mL per gram of substrate).
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Nucleophile Addition: While stirring the suspension, add piperidine (1.5 eq, e.g., 1.28 g, 1.49 mL, 15 mmol).
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Heating: Heat the reaction mixture to 80-100 °C using an oil bath.
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Reaction Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture like 20% Ethyl Acetate in Hexanes as the eluent. The starting material should show a higher Rf value than the more polar product. The reaction is typically complete within 4-12 hours.
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Work-up:
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Allow the reaction mixture to cool to room temperature.
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Pour the mixture into a separatory funnel containing water (approx. 10x the volume of DMSO).
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Extract the aqueous phase three times with Ethyl Acetate (3 x 50 mL).
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Combine the organic extracts and wash them sequentially with water (2 x 50 mL) and then brine (1 x 50 mL). This removes residual DMSO and inorganic salts.
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Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: The resulting crude product can be purified by flash column chromatography on silica gel. A gradient elution starting from 5% Ethyl Acetate in Hexanes and gradually increasing to 15-20% will typically afford the pure product.
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Final Analysis: Collect the pure fractions, combine, and remove the solvent in vacuo to yield Methyl 3-bromo-4-(piperidin-1-yl)benzoate as a solid or viscous oil. Confirm identity and purity via methods described in Section 3.
Structural Characterization and Physicochemical Properties
As this compound is primarily a synthetic intermediate, its physical properties are not widely reported. The following table includes essential data for the key precursor and predicted properties for the final product.
Table 2: Physicochemical Data of Precursor and Product
| Property | Methyl 3-bromo-4-fluorobenzoate | Methyl 3-bromo-4-(piperidin-1-yl)benzoate |
| CAS Number | 82702-31-6[3] | 1131594-44-9[1] |
| Molecular Weight | 233.03 g/mol [3] | 298.18 g/mol [1] |
| Appearance | White to orange powder/lump[5] | Predicted: White to off-white solid |
| Melting Point | 27 °C[5] | Predicted: > 50 °C (based on increased MW and polarity) |
| Boiling Point | Not reported | Not reported |
| Solubility | Soluble in organic solvents (DCM, EtOAc, DMSO) | Soluble in organic solvents (DCM, EtOAc, DMSO) |
Analytical Characterization Workflow
To validate the successful synthesis and purity of the final product, a standard suite of analytical techniques should be employed.
Caption: Workflow for the purification and characterization of the final product.
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¹H NMR Spectroscopy: The proton NMR spectrum is the most powerful tool for confirming the structure. Expected signals would include:
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A singlet for the methyl ester protons (~3.8-3.9 ppm).
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Multiplets for the aromatic protons on the benzoate ring.
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Distinct multiplets for the piperidine ring protons, typically in the ~3.0-3.2 ppm (alpha to N) and ~1.6-1.8 ppm (beta/gamma to N) regions.
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¹³C NMR Spectroscopy: This technique will confirm the carbon framework, showing distinct signals for the carbonyl carbon, aromatic carbons (both protonated and quaternary), the methyl ester carbon, and the carbons of the piperidine ring.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the molecule, which will match its molecular formula (C₁₃H₁₆BrNO₂). The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be a key diagnostic feature, showing two major peaks (M and M+2) of nearly equal intensity.
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High-Performance Liquid Chromatography (HPLC): HPLC analysis is essential for determining the purity of the final compound, which should ideally be >95% for use in further research applications.
Applications in Research and Drug Development
The piperidine moiety is a highly privileged scaffold in medicinal chemistry, appearing in a vast number of clinically approved drugs.[6] Its inclusion in a molecule can enhance metabolic stability, modulate lipophilicity, and provide a basic nitrogen handle for salt formation, which improves aqueous solubility and pharmacokinetic properties.[6]
The subject compound, Methyl 3-bromo-4-(piperidin-1-yl)benzoate, serves as a valuable and versatile chemical building block. Its specific utility arises from its distinct functional handles:
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The Piperidine Nitrogen: Can act as a basic center or a point for further derivatization.
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The Methyl Ester: Can be readily hydrolyzed to the corresponding carboxylic acid, providing a handle for amide bond formation or other coupling reactions.
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The Bromo Substituent: Is a key site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of a wide array of aryl, alkyl, or amino groups.
This trifunctional nature makes it an ideal starting material for the synthesis of complex molecules and chemical libraries aimed at discovering new therapeutic agents, particularly in areas like oncology and CNS disorders where piperidine-containing drugs are prevalent.[6]
Safety and Handling
Safe laboratory practice requires a thorough understanding of the hazards associated with all chemicals used.
Table 3: Hazard Information for Reactants
| Compound | GHS Hazard Statements | Key Precautions |
| Methyl 3-bromo-4-fluorobenzoate | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[3][6] | Avoid inhalation of dust. Wear gloves and eye protection. Use in a well-ventilated fume hood. |
| Piperidine | H225 (Highly flammable liquid and vapour), H302 (Harmful if swallowed), H311+H331 (Toxic in contact with skin or if inhaled), H314 (Causes severe skin burns and eye damage)[4][7] | Highly flammable and corrosive. Handle in a fume hood away from ignition sources. Wear appropriate PPE, including gloves, lab coat, and eye/face protection. |
| Methyl 3-bromo-4-(piperidin-1-yl)benzoate | (Predicted) Irritant. Potential for acute toxicity based on precursors. | Handle with standard laboratory precautions. Wear gloves and eye protection. Avoid ingestion and inhalation. |
Handling Recommendations:
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All manipulations should be performed inside a certified chemical fume hood.
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Personal Protective Equipment (PPE), including a lab coat, safety glasses with side shields, and chemically resistant gloves (e.g., nitrile), is mandatory.
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Avoid creating dust from solid reagents.
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Keep flammable liquids like piperidine away from heat, sparks, and open flames.
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In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.
Conclusion
Methyl 3-bromo-4-(piperidin-1-yl)benzoate is a strategically designed chemical intermediate with significant potential for synthetic diversification. While not a widely characterized compound in its own right, its identity is confirmed by its CAS number. This guide has established a reliable and mechanistically sound protocol for its synthesis from commercially available precursors, outlined a clear workflow for its characterization, and discussed its value as a building block in medicinal chemistry. By providing the causal, scientific reasoning behind the experimental design, this document serves as a practical and authoritative resource for researchers aiming to synthesize and utilize this versatile molecule in their discovery programs.
References
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PubChem. (n.d.). Methyl 3-bromo-4-fluorobenzoate. National Center for Biotechnology Information. Retrieved from [Link]
- Ryan, S. J., et al. (2016). Concerted nucleophilic aromatic substitutions.
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CRO Splendid Lab Pvt. Ltd. (n.d.). Methyl 3-Bromo-4-(piperidin-1-yl)benzoate. Retrieved from [Link]
- Kozik, V., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 280, 117023.
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Chemistry LibreTexts. (2023). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]
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Carl ROTH GmbH. (2023). Safety Data Sheet: Piperidine. Retrieved from [Link]
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Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]
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Penta Chemicals. (2024). Safety Data Sheet: Piperidine. Retrieved from [Link]
- U.S. Patent No. US4393232A. (1983).
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- 1. US4393232A - Preparation of 3-bromo-4-fluoro-benzoic acid - Google Patents [patents.google.com]
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